5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
Overview
Description
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and an azepine ring
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine is the Arginine Vasopressin (AVP) receptor . AVP receptors play a crucial role in maintaining fluid balance, vascular tone, and the regulation of the stress response in the body .
Mode of Action
This compound acts as an antagonist to the AVP receptors . It binds to these receptors and inhibits the action of AVP, thereby modulating the physiological responses controlled by AVP .
Biochemical Pathways
The compound’s antagonistic action on AVP receptors affects several biochemical pathways. It inhibits AVP-induced hypertension (via V1 receptors) and shows a diuretic effect (via V2 receptors) . These effects indicate that the compound impacts the cardiovascular and renal systems .
Result of Action
The antagonistic action of this compound on AVP receptors results in the modulation of fluid balance and vascular tone . It also inhibits AVP-induced hypertension and promotes diuresis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Rhodium (III)-catalyzed reaction of amides of hetarylcaboxylic acids with methylenecyclopropanes. This reaction proceeds via C–H bond activation and cycloaddition, leading to the formation of azepinones fused to the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine
- 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine
Uniqueness
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine is unique due to its specific ring fusion pattern and the presence of both thiophene and azepine rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-5-9-7-4-6-10-8(7)3-1/h4,6,9H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQBADSCRTXJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473027 | |
Record name | 5,6,7,8-TETRAHYDRO-4H-THIENO[3,2-B]AZEPINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180340-57-2 | |
Record name | 5,6,7,8-TETRAHYDRO-4H-THIENO[3,2-B]AZEPINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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